2-Bromo-5-(tributylstannyl)pyridine is an organotin compound with a five-membered aromatic ring (pyridine) containing a bromine atom at the second position and a tributylstannyl group at the fifth position. Research has explored methods for synthesizing this compound. One study describes its preparation through a metalation reaction of 2-bromopyridine with butyllithium, followed by reaction with tributyltin chloride []. This demonstrates its potential as a building block for further functionalization via the reactive tributylstannyl group.
2-Bromo-5-(tributylstannyl)pyridine is a chemical compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted at the 5-position with a tributylstannyl group and at the 2-position with a bromine atom. The presence of the tributylstannyl group enhances its utility in various synthetic applications, particularly in organometallic chemistry. The compound is typically represented by the SMILES notation CCCC[Sn](CCCC)(CCCC)c1cn=cc(c1)Br
.
2-Bromo-5-(tributylstannyl)pyridine is particularly known for its role in Stille cross-coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds. This reaction involves the coupling of an organotin compound with an organic halide, facilitated by a palladium catalyst. The compound can also undergo oxidative reactions, leading to various derivatives, including pyridine N-oxides .
The synthesis of 2-Bromo-5-(tributylstannyl)pyridine typically involves the following steps:
2-Bromo-5-(tributylstannyl)pyridine finds applications primarily in organic synthesis and materials science:
Several compounds share structural characteristics with 2-Bromo-5-(tributylstannyl)pyridine. Below is a comparative analysis highlighting its uniqueness:
Compound Name | Structure Features | Similarity Score |
---|---|---|
2-Bromo-5-methylpyridine | Methyl group at position 5 | 0.89 |
2-Bromo-6-(tributylstannyl)pyridine | Tributylstannyl group at position 6 | 0.84 |
4-Bromo-2-(tributylstannyl)pyridine | Tributylstannyl group at position 4 | 0.83 |
3-Bromo-4-methylpyridine | Methyl group at position 4 | 0.82 |
2-Bromo-4-fluoro-5-methylpyridine | Fluoro group at position 4 | 0.81 |
The presence of the tributylstannyl group and bromine substitution distinguishes this compound from others, particularly in its application in organometallic chemistry and potential biological interactions .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard